1-(2-Chlorobenzoyl)-2-methylpiperazine

Description

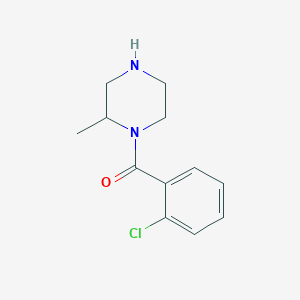

1-(2-Chlorobenzoyl)-2-methylpiperazine is a synthetic piperazine derivative characterized by a 2-chlorobenzoyl group attached to the nitrogen atom at position 1 and a methyl group at position 2 of the piperazine ring (molecular formula: C₁₂H₁₄ClN₂O). Piperazine derivatives are widely studied for their versatility in drug design, enzyme inhibition, and material synthesis due to their ability to modulate molecular interactions via substituent effects .

Properties

IUPAC Name |

(2-chlorophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHBYKMUXLHZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation in Polar Aprotic Solvents

Polar aprotic solvents like acetonitrile or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates without participating in side reactions. For instance, a protocol adapted from patent CN102351843A involves refluxing 2-methylpiperazine with 1.2 equivalents of 2-chlorobenzoyl chloride in acetonitrile, using triethylamine (2.5 equivalents) as a base. The mixture is stirred under reflux for 12–24 hours, followed by cooling to room temperature and precipitation in ice water. The crude product is filtered, washed with water to pH 5–6, and vacuum-dried, yielding this compound with a purity exceeding 95% by HPLC.

Optimization of Stoichiometry and Solvent Effects

Excess 2-chlorobenzoyl chloride (1.5–2.0 equivalents) ensures complete conversion of 2-methylpiperazine, minimizing residual starting material. Solvent choice significantly impacts reaction kinetics: acetonitrile’s high dielectric constant accelerates the reaction compared to DCM, albeit with a trade-off in product solubility. Pilot studies indicate a 15–20% yield increase when using acetonitrile over DCM under identical conditions.

Advanced Strategies for Yield and Purity Enhancement

Protection-Deprotection Sequences for Selective Acylation

In cases where 2-methylpiperazine exhibits competing reactivity at multiple amine sites, temporary protection of the primary amine can enhance selectivity. The tert-butoxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate, shields one amine, allowing selective acylation at the secondary site. Subsequent Boc removal under acidic conditions (e.g., 6M HCl in ethanol) yields the desired product. This method achieves >90% regioselectivity, critical for pharmaceutical-grade intermediates.

Case Study: Boc-Mediated Synthesis

A scaled-up procedure from patent CN102351843A illustrates this approach:

-

Protection : 2-methylpiperazine is treated with Boc anhydride in acetonitrile, yielding N-Boc-2-methylpiperazine.

-

Acylation : The protected intermediate reacts with 2-chlorobenzoyl chloride in the presence of TEA, followed by reflux.

-

Deprotection : Hydrochloric acid (6M) in ethanol cleaves the Boc group, and pH adjustment with NaOH (5% w/w) precipitates the final product.

This three-step sequence achieves an overall yield of 78–82%, with HPLC purity ≥98%.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Profiling

1H NMR analysis of this compound reveals distinct signals:

-

A singlet at δ 3.4–3.6 ppm for the piperazine methyl group.

-

Aromatic protons from the 2-chlorobenzoyl moiety as a multiplet at δ 7.3–7.8 ppm.

-

Piperazine ring protons appearing as broad singlets between δ 2.8–3.2 ppm.

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with a retention time of 6.8–7.2 minutes under standardized conditions.

Impurity Profiling and Mitigation

Common impurities include diacylated byproducts and unreacted 2-methylpiperazine. Silica gel column chromatography (ethyl acetate/hexane, 1:3) effectively isolates the target compound, reducing diacylated content to <0.5%. Residual solvents are controlled via vacuum drying at 40°C for 12 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow chemistry improves reproducibility and reduces reaction times. A modular setup with in-line neutralization (using aqueous NaHCO3) achieves 95% conversion in 30 minutes, compared to 12–24 hours in batch mode. This method is scalable for multi-kilogram production.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Acylation | Boc-Mediated Route | Continuous Flow |

|---|---|---|---|

| Yield (%) | 70–75 | 78–82 | 85–90 |

| Purity (HPLC, %) | 95–97 | ≥98 | ≥97 |

| Reaction Time (h) | 12–24 | 24–36 | 0.5–1 |

| Scalability | Moderate | High | High |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the benzoyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like ethanol or acetone.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(2-Chlorobenzoyl)-2-methylpiperazine exhibits substantial antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key mechanism behind its antimicrobial action .

Anticancer Properties

This compound has shown promise in anticancer research. Initial studies reveal significant cytotoxic effects against several cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The mechanism of action appears to involve the inhibition of microtubule synthesis and induction of apoptosis, which are critical for curtailing tumor growth .

Chemical Properties and Reactions

This compound can undergo various chemical transformations, including:

- Oxidation : Can be oxidized to form corresponding oxidized products using reagents like potassium permanganate.

- Reduction : Reduction reactions can convert it into different reduced forms using agents like sodium borohydride.

- Nucleophilic Substitution : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions .

Biological Research Applications

Receptor Interactions

The compound interacts with various biological targets, particularly neurotransmitter receptors such as serotonin and dopamine receptors. This interaction may influence neurotransmitter pathways, offering therapeutic avenues for psychiatric disorders .

Enzyme Inhibition Studies

Research has shown that derivatives of piperazine can act as enzyme inhibitors, impacting essential biochemical pathways relevant to disease progression. This characteristic makes this compound a candidate for further exploration in drug development .

Case Studies and Research Findings

Several notable studies have explored the biological activities of piperazine derivatives:

- Cytotoxicity Studies : A series of piperazine derivatives demonstrated significant growth inhibition across various cancer cell lines, highlighting their long-term stability and effectiveness against multiple tumor types .

- Pharmacological Activity : Piperazine compounds have shown diverse pharmacological activities, including antimicrobial effects and inhibition of key cellular processes such as angiogenesis and apoptosis induction .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-2-methylpiperazine involves its interaction with molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as a drug candidate or a chemical intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

- Molecular Formula : C₁₄H₁₆N₃O₂S

- Key Features: The 5-isoquinolinesulfonyl group replaces the 2-chlorobenzoyl moiety.

- Activity : A potent protein kinase C (PKC) inhibitor. It blocks PKC-mediated signaling pathways, reversing PMA-induced apoptosis inhibition in endothelial cells and modulating intracellular Ca²⁺ release in platelets .

- Mechanism : The sulfonyl group enhances binding affinity to PKC’s catalytic domain, a feature absent in the chlorobenzoyl derivative .

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Molecular Formula : C₁₁H₁₆Cl₂N₂O

1-(2-Methylphenyl)piperazine

Substituent Effects on Physicochemical Properties

Methyl Group at Position 2

- Crystallization: 2-Methylpiperazine stabilizes inorganic fragments via strong hydrogen bonding, leading to distinct core structures compared to unsubstituted piperazine (e.g., in aluminophosphate frameworks) .

- Material Science : In CeO₂-based slurries, 2-methylpiperazine exhibits stronger inhibition of SiO₂ removal rates than piperazine, achieving a selectivity ratio of 16:1 (SiO₂:Si₃N₄) at pH 4, 10, and 12 .

Chlorobenzoyl vs. Isoquinolinesulfonyl Groups

- PKC Inhibition : The sulfonyl group in H-7 is critical for PKC inhibition, whereas the chlorobenzoyl group’s electron-withdrawing nature may favor interactions with aromatic receptors or enzymes .

Biological Activity

1-(2-Chlorobenzoyl)-2-methylpiperazine is an organic compound belonging to the piperazine family, notable for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-chlorobenzoyl group and a methyl group. This unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in drug development. The presence of the chlorobenzoyl moiety is particularly significant as it allows for interactions with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic microorganisms, showing promising results in inhibiting their growth. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, including MCF7 (breast cancer) and others. The cytotoxic effects are attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Tested Cell Lines | Mechanism |

|---|---|---|---|

| Antimicrobial | Inhibition of growth | Various pathogens | Disruption of cell membranes |

| Anticancer | Reduced viability | MCF7, MCF10A | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis .

- Chemical Reactivity : The chlorobenzoyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can lead to the formation of biologically active metabolites .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : The initial step involves creating the piperazine structure through cyclization reactions.

- Substitution Reactions : The introduction of the 2-chlorobenzoyl group occurs via nucleophilic substitution using appropriate reagents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- A study demonstrated its anticancer properties by showing a significant reduction in MCF7 cell viability at concentrations as low as 10 µM over 48 hours .

- Another investigation reported its antimicrobial effects against Gram-positive and Gram-negative bacteria, emphasizing its potential as a new antimicrobial agent .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies may focus on:

- Exploring its potential as a lead compound in drug development for cancer therapy.

- Investigating its efficacy against resistant strains of bacteria.

- Conducting in vivo studies to assess its pharmacokinetics and therapeutic index.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Chlorobenzoyl)-2-methylpiperazine?

Methodological Answer: The synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-methylpiperazine in the presence of a base (e.g., triethylamine or KCO) to neutralize HCl generated during the reaction. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used under ambient or reflux conditions. For example, analogous protocols for fluorobenzyl-piperazine derivatives involve dropwise addition of benzyl halides to piperazine precursors, followed by extraction and purification via silica gel chromatography .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and piperazine ring conformation (e.g., δ 2.5–3.5 ppm for methylpiperazine protons) .

- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight (e.g., m/z 253.1 for [M+H]) and purity .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O stretch ~1650 cm) and aromatic C-Cl bonds .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorobenzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine atom activates the benzoyl carbonyl toward nucleophilic attack, while steric hindrance from the ortho-chloro substituent may slow reactions requiring planar transition states. Comparative studies with fluoro- and bromo-analogs (e.g., 1-(2-Fluorobenzoyl)-2-methylpiperazine) show reduced reaction rates for bulkier halogens, suggesting steric control over electronic effects. Kinetic experiments under varying temperatures and solvent polarities (e.g., DMF vs. THF) can quantify these effects .

Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), cell line (e.g., HEK293 vs. SH-SY5Y), and incubation time .

- Dose-Response Curves: Establish EC/IC values across multiple replicates to assess reproducibility.

- Off-Target Screening: Use kinase profiling or GPCR panels to identify confounding interactions, as seen in studies of structurally related H7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) .

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with neurological targets?

Methodological Answer:

- Ligand Preparation: Generate 3D conformers using software like OpenBabel, accounting for piperazine ring flexibility.

- Target Selection: Prioritize receptors with known piperazine interactions (e.g., serotonin 5-HT or dopamine D) using databases like PDB or ChEMBL.

- Docking Parameters: Employ induced-fit docking (e.g., Schrödinger Suite) to model conformational changes. Validation via comparative analysis with X-ray crystallography data (e.g., SHELX-refined structures) improves accuracy .

Q. What synthetic modifications to the piperazine ring enhance metabolic stability without compromising target affinity?

Methodological Answer:

- N-Methylation: Reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.

- Bicyclic Derivatives: Introduce constraints (e.g., fused rings) to limit conformational flexibility, as demonstrated in analogs like 1-(2,5-Dichloro-benzyl)-2-methylpiperazine .

- Deuterium Labeling: Replace hydrogen atoms at metabolically labile positions (e.g., benzylic C-H) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.